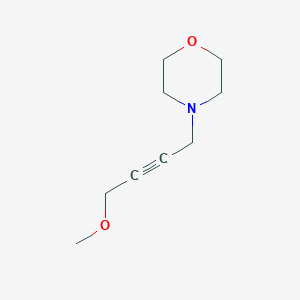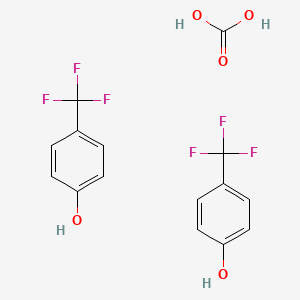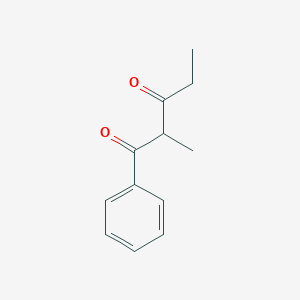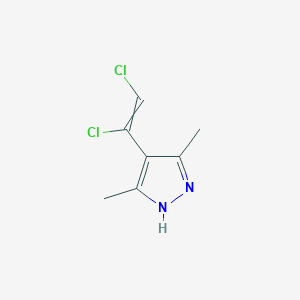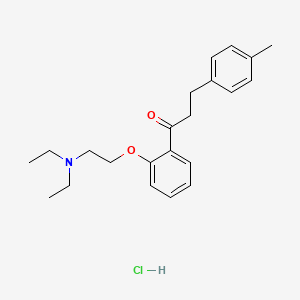
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-methylphenyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-methylphenyl)-, hydrochloride is a synthetic organic compound with a complex structure
Vorbereitungsmethoden
The synthesis of 1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-methylphenyl)-, hydrochloride involves several steps. The primary synthetic route includes the reaction of 1-(4-methylphenyl)-2-(2-(diethylamino)ethoxy)ethanone with hydrochloric acid. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale production.
Analyse Chemischer Reaktionen
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-methylphenyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-methylphenyl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-methylphenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-methylphenyl)-, hydrochloride can be compared with other similar compounds, such as:
- 1-Propanone, 2-(diethylamino)-1-(4-methylphenyl)
- 1-Propanone, 1-(4-methylphenyl)-2-(2-(diethylamino)ethoxy)
These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Eigenschaften
CAS-Nummer |
22908-72-1 |
|---|---|
Molekularformel |
C22H30ClNO2 |
Molekulargewicht |
375.9 g/mol |
IUPAC-Name |
1-[2-[2-(diethylamino)ethoxy]phenyl]-3-(4-methylphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C22H29NO2.ClH/c1-4-23(5-2)16-17-25-22-9-7-6-8-20(22)21(24)15-14-19-12-10-18(3)11-13-19;/h6-13H,4-5,14-17H2,1-3H3;1H |
InChI-Schlüssel |
ZGHRNEFBXPNEJD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B14709446.png)
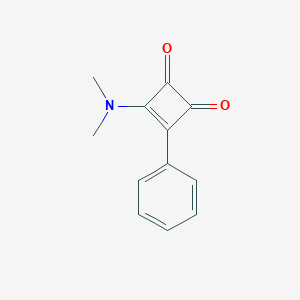
![Dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B14709460.png)
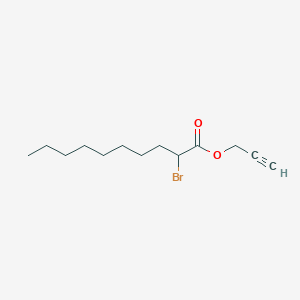

![6-Bromo-16-ethyl-1,4-dioxaspiro[4.11]hexadecane](/img/structure/B14709472.png)

![2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone](/img/structure/B14709486.png)
